molecular formula C20H24N6O B2586541 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide CAS No. 1797125-06-4

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide

Cat. No.: B2586541
CAS No.: 1797125-06-4
M. Wt: 364.453
InChI Key: NWTUIDCNLJNPQN-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.453. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

Research on novel piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids has highlighted potential new hybrid anticonvulsants. These compounds, which integrate chemical fragments of known antiepileptic drugs, have shown broad spectra of anticonvulsant activity in preclinical seizure models. Specifically, certain derivatives demonstrated significant anticonvulsant properties, comparable or even superior to clinically relevant antiepileptic drugs, suggesting their potential utility in treating neurological disorders (Kamiński et al., 2016).

Histone Deacetylase Inhibition

The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies the application of such compounds in cancer therapy. MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, has shown efficacy in blocking cancer cell proliferation and inducing apoptosis by modulating gene expression through epigenetic mechanisms. Its oral bioavailability and significant in vivo antitumor activity underline the potential of structurally related compounds in oncology (Nancy Z. Zhou et al., 2008).

PET Imaging of Microglia

The compound [11C]CPPC, which targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, represents another novel application. It offers a noninvasive imaging tool for studying microglial activation in various neuropsychiatric disorders. Such a PET radiotracer facilitates the exploration of neuroinflammatory processes in vivo, providing insights into the pathogenesis of diseases like Alzheimer's and Parkinson's. This approach exemplifies how structural analogs could be used in neuroimaging to advance our understanding of brain disorders and their treatments (Horti et al., 2019).

Pharmacokinetics and Metabolic Studies

The in vitro oxidative metabolism study of a novel antidepressant, highlighting its biotransformation into various metabolites, underscores the importance of such compounds in pharmacokinetic research. Understanding the metabolic pathways of drugs is crucial for predicting their behavior in humans, assessing potential drug-drug interactions, and optimizing therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-25(2)17-5-3-4-16(12-17)20(27)24-14-15-6-10-26(11-7-15)19-18(13-21)22-8-9-23-19/h3-5,8-9,12,15H,6-7,10-11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUIDCNLJNPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.